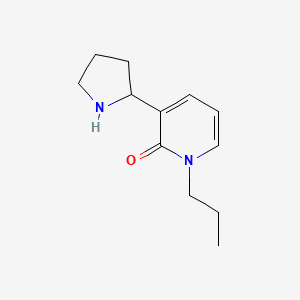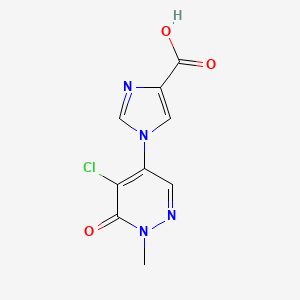
1-(5-Chloro-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico es un compuesto heterocíclico que contiene anillos de piridazina e imidazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico típicamente involucra los siguientes pasos:
Formación del Anillo de Piridazina: El anillo de piridazina se puede sintetizar mediante la reacción de derivados de hidracina apropiados con dicetonas o cetoésteres en condiciones ácidas o básicas.
Formación del Anillo de Imidazol: El anillo de imidazol se puede construir mediante la reacción del derivado de piridazina clorado con imidazol o sus derivados en condiciones adecuadas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar los derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio para producir formas reducidas del compuesto.
Sustitución: El átomo de cloro en el anillo de piridazina se puede sustituir con otros nucleófilos como aminas, tioles o alcóxidos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno, condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, condiciones anhidras.
Sustitución: Aminas, tioles, alcóxidos, solventes como etanol o dimetilsulfóxido, temperaturas elevadas.
Productos Mayores
Los productos mayores formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, la reducción puede producir alcoholes o aminas, y las reacciones de sustitución pueden resultar en varios derivados sustituidos.
Aplicaciones Científicas De Investigación
El Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco para diversas aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción del Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos mediante:
Unión a Enzimas: Inhibición o activación de enzimas específicas involucradas en vías metabólicas.
Interacción con Receptores: Modulación de la actividad de los receptores en la superficie celular o dentro de las células.
Afecta la Expresión Génica: Influencia la expresión de genes relacionados con varios procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)piperidin-3-carboxílico
- Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)pirrolidin-3-carboxílico
- N’1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-N’1-metil-4-clorobenceno-1-carbohidrazida
Singularidad
El Ácido 1-(5-Cloro-1-metil-6-oxo-1,6-dihidropiridazin-4-il)-1H-imidazol-4-carboxílico es único debido a su combinación específica de anillos de piridazina e imidazol, que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H7ClN4O3 |
|---|---|
Peso molecular |
254.63 g/mol |
Nombre IUPAC |
1-(5-chloro-1-methyl-6-oxopyridazin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7ClN4O3/c1-13-8(15)7(10)6(2-12-13)14-3-5(9(16)17)11-4-14/h2-4H,1H3,(H,16,17) |
Clave InChI |
NHICGBUUZHQBFW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)N2C=C(N=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11796588.png)
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B11796598.png)
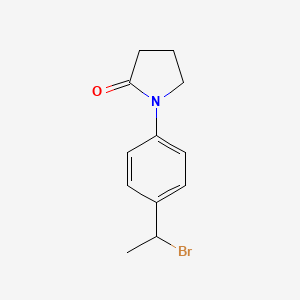
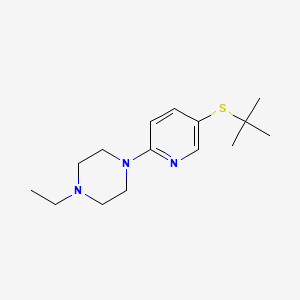
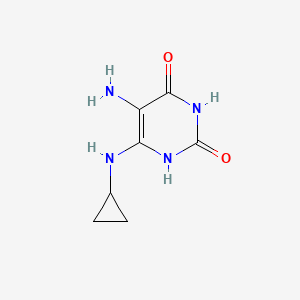

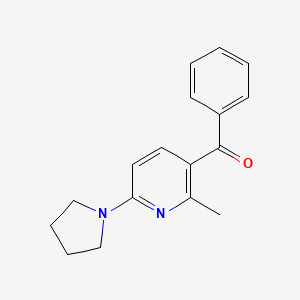
![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)

